molecular formula C12H10ClNO B192788 (4-Chlorophenyl)(pyridin-2-yl)methanol CAS No. 27652-89-7

(4-Chlorophenyl)(pyridin-2-yl)methanol

Cat. No.: B192788
CAS No.: 27652-89-7
M. Wt: 219.66 g/mol
InChI Key: ZFUPOFQRQNJDNS-UHFFFAOYSA-N
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Description

4-Chlorophenyl-2-pyridinylmethanol is an organic compound with the molecular formula C12H10ClNO. It is a synthetic intermediate used in the production of various pharmaceutical compounds. This compound is characterized by the presence of a chlorophenyl group and a pyridinylmethanol group, making it a versatile building block in organic synthesis .

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis reactions as a catalyst, ligand, or reagent . It is typically used in the synthesis of hormone-like compounds, bioactive molecules, and anti-tumor and antibacterial agents .

Mode of Action

It is known that the compound plays a crucial role in various organic synthesis reactions . The presence of a hydroxyl group on one phenyl ring and a chlorine atom on the other phenyl ring may contribute to its reactivity and interaction with other molecules .

Biochemical Pathways

It has been used in the synthesis of bioactive molecules, suggesting that it may influence various biochemical pathways depending on the specific context of its use .

Pharmacokinetics

Its physical and chemical properties such as solubility and stability might influence its bioavailability .

Result of Action

It is known that this compound is used in the synthesis of various bioactive molecules, suggesting that its action could result in the production of these molecules .

Action Environment

The action of (4-Chlorophenyl)(pyridin-2-yl)methanol can be influenced by various environmental factors. For instance, it has been reported that in a water-cyclohexane liquid-liquid system, the compound showed improved substrate tolerance and reduced product inhibition and toxicity . Moreover, the compound was found to be relatively stable at room temperature, suggesting that temperature is an important factor influencing its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

(4-Chlorophenyl)(pyridin-2-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity. Additionally, this compound has been shown to bind to proteins such as albumin, influencing its distribution and bioavailability in the body .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. This compound also interacts with DNA, influencing gene expression and potentially leading to changes in cellular function. Additionally, this compound can inhibit or activate enzymes, further modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to variations in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces the desired biological response without causing harm. Exceeding this range can result in detrimental outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism. Additionally, this compound may require specific cofactors for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, influencing its localization and accumulation in specific tissues. Binding to proteins such as albumin can also affect its distribution and bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chlorophenyl-2-pyridinylmethanol typically involves the reaction of 2-(p-chlorobenzyl)pyridine with appropriate reagents under controlled conditions. One common method includes the use of reducing agents to convert the precursor into the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Chlorophenyl-2-pyridinylmethanol is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process may involve multiple steps, including purification and crystallization, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl-2-pyridinylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Chlorophenyl-2-pyridinylmethanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl-2-pyridylmethanone: Similar in structure but contains a ketone group instead of an alcohol group.

    4-Chlorophenyl-2-pyridylmethane: Lacks the hydroxyl group present in 4-Chlorophenyl-2-pyridinylmethanol.

    4-Chlorophenyl-2-pyridylmethanamine: Contains an amine group instead of a hydroxyl group

Uniqueness

4-Chlorophenyl-2-pyridinylmethanol is unique due to its specific combination of a chlorophenyl group and a pyridinylmethanol group, which provides distinct reactivity and versatility in organic synthesis. This uniqueness makes it a valuable intermediate in the production of various pharmaceutical and chemical compounds .

Properties

IUPAC Name

(4-chlorophenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUPOFQRQNJDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286693
Record name α-(4-Chlorophenyl)-2-pyridinemethanol
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Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27652-89-7
Record name α-(4-Chlorophenyl)-2-pyridinemethanol
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Record name (4-Chlorophenyl)(pyridin-2-yl)methanol
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Record name 27652-89-7
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Record name α-(4-Chlorophenyl)-2-pyridinemethanol
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Record name α-(4-chlorophenyl)pyridine-2-methanol
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Record name (4-CHLOROPHENYL)(PYRIDIN-2-YL)METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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